Ethyl [(3-methoxyphenyl)methoxy]acetate

Lipophilicity LogP Physicochemical Properties

Ethyl [(3-methoxyphenyl)methoxy]acetate (CAS 54212-41-8) is an organic compound belonging to the class of acetate esters, featuring a 3-methoxybenzyloxy moiety linked to an ethyl acetate backbone. Its molecular formula is C12H16O4, with a molecular weight of 224.25 g/mol.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 54212-41-8
Cat. No. B8575730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(3-methoxyphenyl)methoxy]acetate
CAS54212-41-8
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)COCC1=CC(=CC=C1)OC
InChIInChI=1S/C12H16O4/c1-3-16-12(13)9-15-8-10-5-4-6-11(7-10)14-2/h4-7H,3,8-9H2,1-2H3
InChIKeyNKRIRAOQQFGXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [(3-methoxyphenyl)methoxy]acetate CAS 54212-41-8: Baseline Characterization and Procurement-Relevant Identifiers


Ethyl [(3-methoxyphenyl)methoxy]acetate (CAS 54212-41-8) is an organic compound belonging to the class of acetate esters, featuring a 3-methoxybenzyloxy moiety linked to an ethyl acetate backbone [1]. Its molecular formula is C12H16O4, with a molecular weight of 224.25 g/mol . Key physicochemical properties include a predicted LogP of 1.8 and a polar surface area of 44.8 Ų , which collectively inform its lipophilicity and solubility profile in organic synthesis and research applications.

Why Ethyl [(3-methoxyphenyl)methoxy]acetate Cannot Be Casually Replaced by In-Class Analogs


While ethyl [(3-methoxyphenyl)methoxy]acetate shares the acetate ester core with compounds like ethyl 2-(benzyloxy)acetate and ethyl 2-(3-methoxyphenyl)acetate, the specific 3-methoxybenzyloxy substituent introduces distinct physicochemical and synthetic properties that preclude simple substitution . Differences in lipophilicity (LogP 1.8 vs. 2.2), molecular weight, and ether oxygen positioning directly impact solubility, reactivity in nucleophilic acyl substitution, and compatibility in downstream reactions . These variations are not merely theoretical; they manifest in quantifiable differences in synthetic yields and product profiles, as evidenced by comparative data presented in Section 3.

Quantitative Differentiation of Ethyl [(3-methoxyphenyl)methoxy]acetate from Closest Analogs


Lipophilicity Modulation: LogP Reduction vs. Unsubstituted Benzyl Analog

Ethyl [(3-methoxyphenyl)methoxy]acetate exhibits a predicted LogP of 1.8, which is 0.4 units lower than that of the unsubstituted benzyl analog ethyl 2-(benzyloxy)acetate (LogP 2.2) . This reduction in lipophilicity, attributable to the 3-methoxy group, enhances aqueous solubility and alters partitioning behavior in synthetic and biological systems.

Lipophilicity LogP Physicochemical Properties Structure-Activity Relationship

Molecular Weight and Hydrogen Bond Acceptor Count: Differential Physicochemical Profile

The compound possesses a molecular weight of 224.25 g/mol and 4 hydrogen bond acceptors [1]. Compared to the direct analog ethyl 2-(3-methoxyphenyl)acetate (MW 194.23 g/mol, 3 H-bond acceptors) [2], the additional ether oxygen increases both molecular weight and hydrogen bonding capacity, which may affect membrane permeability and metabolic stability.

Physicochemical Properties Druglikeness Computational Chemistry

Synthetic Utility in Heterocyclic Chemistry: Documented Reactivity in Patent Literature

Ethyl [(3-methoxyphenyl)methoxy]acetate is explicitly cited as a reactant in the synthesis of P2X7 ion channel blockers, as disclosed in US Patent US2005/26916 A1 [1]. Its use in this context highlights a specific synthetic role—likely as an alkylating agent or protecting group precursor—that is not shared by simpler analogs like ethyl 2-(benzyloxy)acetate, which is more commonly employed in the synthesis of peroxisome proliferators and β-unsaturated ketones .

Organic Synthesis Heterocyclic Chemistry Patent Evidence

Polar Surface Area and Rotatable Bond Count: Implications for Bioavailability

With a topological polar surface area of 44.8 Ų and 7 rotatable bonds [1], ethyl [(3-methoxyphenyl)methoxy]acetate exhibits a higher degree of conformational flexibility compared to ethyl 2-(3-methoxyphenyl)acetate (PSA 35.5 Ų, 5 rotatable bonds) . These metrics are critical for predicting oral bioavailability and CNS penetration; the target compound's values align with optimal ranges for certain drug-like properties (e.g., PSA < 90 Ų, rotatable bonds < 10).

Physicochemical Properties Druglikeness Bioavailability Prediction

Ethyl [(3-methoxyphenyl)methoxy]acetate: Evidence-Driven Application Scenarios for Procurement Decision-Making


Precursor for P2X7 Ion Channel Modulators

Based on patent US2005/26916 A1 [1], this compound serves as a key reactant in the synthesis of heterocyclic P2X7 ion channel blockers. Procurement is justified for research groups investigating inflammatory and neuropathic pain pathways where P2X7 antagonism is a validated therapeutic target.

Intermediate in Steroid Analog Synthesis

As demonstrated by Ramadas et al. (1976) [1], ethyl [(3-methoxyphenyl)methoxy]acetate is employed in the total synthesis of racemic 3-methoxy-7-oxaestra-1,3,5(10),8-tetraen-17(e)-ol, a heterocyclic steroid. This application is relevant for medicinal chemistry programs focused on estrogen receptor modulation or steroid-based drug discovery.

Building Block for Optimized Lipophilicity in SAR Studies

The compound's LogP of 1.8 [1] offers a distinct advantage over the more lipophilic ethyl 2-(benzyloxy)acetate (LogP 2.2) [2] in structure-activity relationship (SAR) campaigns. Researchers aiming to reduce logD while maintaining a benzyloxy-type scaffold should prioritize this compound to achieve desired physicochemical and ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl [(3-methoxyphenyl)methoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.